Regioselective Cross-Coupling at C2: Preferential Reactivity Order Documented for 2,4-Dibromothiazole
Cross-coupling reactions on 2,4-dibromothiazole occur preferentially at the more electron-deficient C2 position, enabling predictable sequential functionalization. This regioselectivity has been explicitly demonstrated in Pd(0)-catalyzed Negishi and Stille couplings [1]. By contrast, 2,5-dibromothiazole places bromine at C2 and C5 — the C5 position is electronically and sterically distinct from C4, and no equivalent C2 > C5 regioselectivity hierarchy is documented for sequential cross-coupling in the peer-reviewed literature, making the 2,4-isomer the preferred scaffold when a programmable two-step derivatization sequence is required [2].
| Evidence Dimension | Regioselectivity of Pd(0)-catalyzed cross-coupling on dibromothiazole isomers |
|---|---|
| Target Compound Data | 2,4-Dibromothiazole: preferential oxidative addition at C2 (adjacent to sulfur), enabling C2-first then C4 sequential coupling |
| Comparator Or Baseline | 2,5-Dibromothiazole: bromine at C2 and C5; no established C2 > C5 sequential coupling hierarchy with comparable breadth of published examples |
| Quantified Difference | Qualitative regioselectivity order C2 > C4 for 2,4-isomer; published 10 examples of C2-substituted 4-bromothiazole intermediates (65–85% yield each) [1] |
| Conditions | Pd(PPh₃)₄ or Pd₂(dba)₃/ligand, THF or dioxane, 50–80 °C, organozinc or organostannane nucleophiles |
Why This Matters
For procurement decisions in medicinal chemistry and natural product synthesis programs, the predictable C2→C4 sequential reactivity of 2,4-dibromothiazole reduces the number of synthetic steps and avoids regioisomeric mixtures that would require chromatographic separation.
- [1] Bach T, Heuser S. Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions. J. Org. Chem. 2002;67(16):5789-5795. DOI: 10.1021/jo025661o View Source
- [2] Gross S, Heuser S, Ammer C, Heckmann G, Bach T. 2,4-Disubstituted thiazoles by regioselective cross-coupling or bromine-magnesium exchange reactions of 2,4-dibromothiazole. Synthesis. 2011;(2):199-206. View Source
